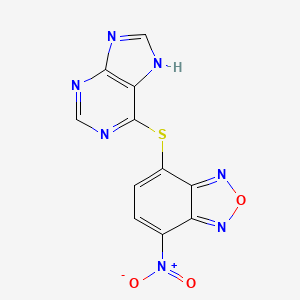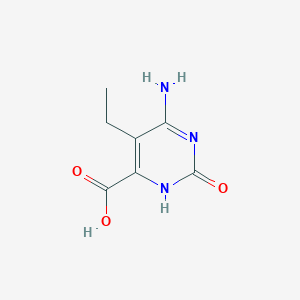
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- is a heterocyclic organic compound with the molecular formula C7H9N3O3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- typically involves the condensation of ethyl acetoacetate with guanidine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like phosphorus oxychloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phosphorus oxychloride in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antiviral and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with nucleic acid synthesis, which contributes to its antiviral activity . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and preventing the replication of viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidopyrimidines: These compounds have similar structural features and biological activities.
Pyrrolo[2,3-d]pyrimidines: Known for their antiviral properties and structural similarity.
Uniqueness
4-Pyrimidinecarboxylicacid, 6-amino-5-ethyl-1,2-dihydro-2-oxo- stands out due to its specific functional groups that enhance its reactivity and biological activity. Its unique combination of amino and carboxylic acid groups allows for diverse chemical modifications and applications .
Propriétés
Numéro CAS |
13166-61-5 |
|---|---|
Formule moléculaire |
C7H9N3O3 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
4-amino-5-ethyl-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c1-2-3-4(6(11)12)9-7(13)10-5(3)8/h2H2,1H3,(H,11,12)(H3,8,9,10,13) |
Clé InChI |
FKMDUQYIOQURHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)N=C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






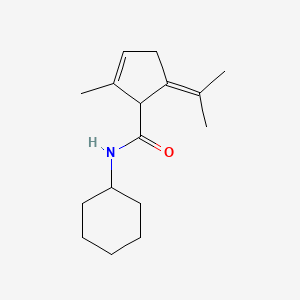
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
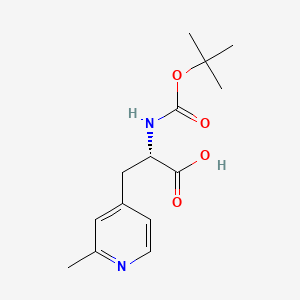




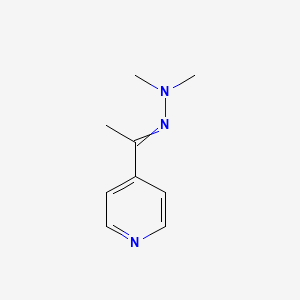
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
